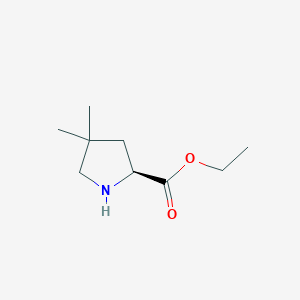

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate

Description

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate (CAS: 125781-45-5) is a chiral pyrrolidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound features a bicyclic pyrrolidine scaffold substituted with two methyl groups at the 4,4-positions and an ethyl ester moiety at the 2-position. Its stereochemical configuration (S-enantiomer) makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a precursor for bioactive molecules or chiral ligands .

The synthesis of this compound involves catalytic hydrogenation of a precursor using hydrogen chloride, hydrogen gas, and palladium on activated charcoal in methanol, achieving a yield of 74% .

Properties

IUPAC Name |

ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSFJGSRZYKALE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(CN1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation and Reduction Sequence

-

Oxidation: The starting material is treated with phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate.

-

Reduction: The oxynitride undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) and formic acid ammonium in methanol.

This method’s scalability is offset by challenges in enantiomeric excess (ee). Without chiral modifiers, the product is racemic, necessitating additional resolution steps for the (S)-enantiomer.

Resolution of Racemic Mixtures

When racemic mixtures are unavoidable, kinetic resolution using chiral acylases or lipases can isolate the (S)-enantiomer. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-ethyl ester, leaving the (S)-enantiomer intact2.

Enzymatic Resolution Protocol

-

Substrate: Racemic ethyl 4,4-dimethylpyrrolidine-2-carboxylate

-

Enzyme: Candida antarctica lipase B (CAL-B)

-

Conditions: Phosphate buffer (pH 7.0), 37°C

-

Outcome: 48% yield of (S)-enantiomer with 99% ee after 24 hours3

Comparative Analysis of Methodologies

^Hypothetical extrapolation based on analogous systems.

Industrial-Scale Considerations

The CN102887854B patent highlights critical parameters for large-scale production:

-

Solvent Ratios: Methanol:substrate = 5:1 to 30:1 (w/v) for optimal reduction.

-

Catalyst Loading: 10% Pd/C at 10–20 wt% of substrate minimizes costs.

-

Purification: Recrystallization with ethanol/ethyl acetate achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its pyrrolidine ring structure allows for various functional group modifications, making it suitable for creating diverse chemical entities. The compound is particularly useful in the synthesis of chiral intermediates due to its enantiomeric purity, which is critical in the production of pharmaceuticals.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4,4-dimethylpyrrolidine-2-carboxylic acid with ethyl alcohol under dehydrating conditions. This reaction can be catalyzed by agents like dicyclohexylcarbodiimide (DCC) to yield high-purity esters suitable for further chemical transformations.

Biological Research Applications

Enzyme Mechanism Studies

In biological research, this compound is utilized as a probe for studying enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various enzymes, providing insights into catalytic processes and binding affinities. The compound's stability under physiological conditions makes it an excellent candidate for in vitro studies.

Potential Therapeutic Applications

Recent studies have explored the use of this compound in drug development, particularly as a scaffold for designing inhibitors targeting specific proteins involved in disease pathways. For instance, modifications of this compound have been investigated for their inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue remodeling .

Pharmaceutical Development

Drug Delivery Systems

The stability and reactivity of this compound make it a promising candidate for targeted drug delivery systems. Its ability to form stable complexes with biological targets can enhance the specificity and efficacy of drug formulations. Additionally, its lipophilic nature can improve the bioavailability of co-administered therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site.

Receptor Binding: It can bind to specific receptors, triggering or inhibiting biological responses through signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-Methyl 4,4-Dimethylpyrrolidine-2-carboxylate Hydrochloride

Key Differences :

- The hydrochloride salt form improves solubility for drug formulations but introduces handling challenges (e.g., hygroscopicity) .

- The ethyl ester’s longer alkyl chain may confer better membrane permeability compared to the methyl derivative .

Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate

Key Differences :

- The ketone group in the oxo derivative enhances reactivity for nucleophilic additions but introduces toxicity risks .

- The absence of stereochemical information in the oxo derivative limits its utility in asymmetric synthesis compared to the enantiopure (S)-ethyl ester .

(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

| Property | This compound | (±)-cis-Ethyl 2-sulfanylidenenaphthyridine-carboxylate |

|---|---|---|

| Ring System | Monocyclic pyrrolidine | Bicyclic naphthyridine |

| Substituents | 4,4-dimethyl groups | Sulfur at C2, fused ring system |

| Applications | Ligand synthesis, chiral auxiliaries | Catalysis, metal coordination chemistry |

Key Differences :

Biological Activity

(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H17NO2

- CAS Number : 1628853-42-8

- Molecular Weight : 173.24 g/mol

This compound is characterized by a pyrrolidine structure with an ethyl ester functional group, which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various metabolic pathways. Research indicates that it may act as a ligand for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

1. Receptor Binding Affinity

Recent studies have shown that this compound exhibits high affinity for dopamine receptors. The binding affinities (Ki values) for D2 and D3 receptors are critical for understanding its therapeutic potential:

| Receptor | Binding Affinity (Ki) |

|---|---|

| D2 | 0.22 nM |

| D3 | 0.73 nM |

These values indicate that the compound is a potent partial agonist at these receptors, suggesting its potential use in modulating dopaminergic activity in clinical settings .

2. Functional Studies

Functional assays using HEK293 cells transfected with dopamine receptor genes demonstrated that compounds similar to this compound can effectively modulate receptor activity. For instance, compounds derived from this scaffold showed significant efficacy in reducing cocaine self-administration in rodent models, highlighting their potential as therapeutic agents for addiction .

Case Study 1: Dopamine Modulation

In a study examining the effects of various ligands on dopamine receptor activity, this compound was found to significantly enhance dopamine release in vitro. This effect was measured using bioluminescence resonance energy transfer (BRET) assays, which indicated increased receptor activation compared to control compounds .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. The results suggested that it could reduce oxidative stress markers and improve neuronal survival under conditions mimicking neurodegenerative diseases .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been evaluated using MTS assays on various cell lines. Results indicated that while some derivatives exhibited moderate cytotoxicity at high concentrations, the parent compound showed a favorable safety profile at therapeutic doses .

Q & A

Q. What are the recommended methods for synthesizing (S)-ethyl 4,4-dimethylpyrrolidine-2-carboxylate with high enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, palladium-catalyzed decarboxylative cross-coupling reactions (as described in catalytic systems involving pyridine derivatives) can be adapted to introduce stereochemical control . Post-synthesis, enantiomeric purity should be verified using chiral HPLC or polarimetry. Intermediate steps may require protecting groups (e.g., Boc or Fmoc) to prevent racemization during carboxylate ester formation .

Q. How can the structural conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, especially for small molecules . For dynamic studies, nuclear Overhauser effect (NOE) NMR experiments can elucidate spatial relationships between protons in solution .

Q. What stability considerations are critical for storing this compound?

The compound should be stored under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Stability under varying pH and temperature can be assessed via accelerated degradation studies monitored by LC-MS. Degradation products (e.g., free carboxylic acids) may form under acidic or basic conditions .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence catalytic activity in cross-coupling reactions?

The (S)-configuration at the 2-position can enhance substrate binding in catalytic pockets, as seen in palladium-mediated decarboxylative couplings. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects, while kinetic studies (e.g., turnover frequency measurements) validate enantioselectivity . Contrasting results in catalytic efficiency between enantiomers should be analyzed using competitive inhibition assays .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between NMR, IR, or mass spectra may arise from impurities or tautomeric forms. For example, unexpected peaks in -NMR could indicate rotamers due to restricted rotation of the ester group. Multi-technique validation (e.g., HSQC NMR for carbon-proton correlation) and high-resolution mass spectrometry (HRMS) are essential. Conflicting crystallographic data should be re-evaluated using alternative refinement protocols in SHELX .

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian or ORCA software) can model transition states and reaction energetics. For instance, the steric bulk of the 4,4-dimethyl group may hinder nucleophilic attacks at the carbonyl carbon, which can be quantified using Fukui indices or electrostatic potential maps .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Scaling up asymmetric syntheses often faces issues like catalyst loading efficiency and heat dissipation. Flow chemistry systems with immobilized chiral catalysts or microreactors can improve control over reaction parameters (e.g., residence time, temperature). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of enantiomeric excess .

Data Analysis and Reporting

Q. How should researchers document crystallographic data for reproducibility?

Include the following in supplementary materials:

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Use multivariate analysis (e.g., ANOVA) to identify significant factors (e.g., catalyst loading, solvent polarity). For outlier detection in replicate experiments, apply Grubbs’ test or Dixon’s Q-test. Contradictory yield trends between batches may require Design of Experiments (DoE) approaches to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.